4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde
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Overview
Description
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and an oxadiazole ring. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the benzaldehyde core. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with 3-methoxybenzaldehyde under suitable conditions to yield the final product .
Chemical Reactions Analysis
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde is primarily related to its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The specific molecular targets and pathways involved depend on the particular biological context and the structure of the derivative being studied.
Comparison with Similar Compounds
4-((3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy)-3-methoxybenzaldehyde can be compared with other oxadiazole derivatives, such as:
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol: This compound has a phenol group instead of a methoxybenzaldehyde core.
5-(1-pyrrolidin-3-yl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazoles: These compounds feature a triazole ring in addition to the oxadiazole ring.
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has a benzoic acid core instead of a methoxybenzaldehyde core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C13H14N2O4 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-3-methoxybenzaldehyde |
InChI |
InChI=1S/C13H14N2O4/c1-3-12-14-13(19-15-12)8-18-10-5-4-9(7-16)6-11(10)17-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
DIOJGORWSRCZIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)COC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
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